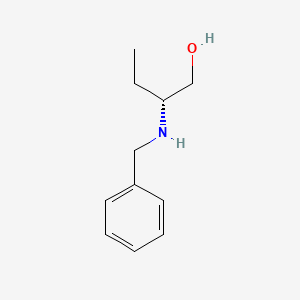

(R)-2-(benzylamino)butan-1-ol

Descripción general

Descripción

(R)-2-(benzylamino)butan-1-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-2-(benzylamino)butan-1-ol, an organic compound with the molecular formula C₁₁H₁₇NO, has garnered attention in medicinal and organic chemistry due to its unique structural features and biological activities. This compound contains a chiral center, making it significant for asymmetric synthesis and potential therapeutic applications.

Structural Characteristics

The compound features:

- Chiral Center : This allows for the creation of enantiomerically pure compounds, crucial in pharmaceuticals.

- Functional Groups : The presence of both a benzylamino group and an alcohol functionality enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Studies suggest that this compound has demonstrated effectiveness against various microbial strains, indicating potential use as an antimicrobial agent. The dual hydrophobic and hydrophilic nature of the molecule may contribute to its ability to disrupt microbial membranes.

2. Enzyme Inhibition

The compound is being explored for its ability to inhibit specific enzymes, which could have implications in drug development. For instance, its interactions with enzymes involved in metabolic pathways may reveal new therapeutic avenues.

3. Receptor Binding

Investigations into the binding affinity of this compound to various receptors are ongoing. Its structure suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Case Study: β-cell Protective Activity

A related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, was studied for its protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. This research identified a scaffold with significant β-cell protective activity, demonstrating the relevance of benzylamino derivatives in diabetes treatment. The findings showed maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, highlighting the potential of these compounds in therapeutic applications against diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-butanol | Lacks the benzyl group | Simpler structure, less versatile |

| 4-Benzylamino-2-butanol | Contains an additional hydroxyl group | Increased polarity and reactivity |

| 4-Benzylamino-1-chlorobutane | Contains a chlorine atom instead of hydroxyl | Different reactivity profile due to halogen |

This table illustrates how this compound stands out due to its combination of functional groups that confer distinct chemical reactivity and biological activity .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

Propiedades

IUPAC Name |

(2R)-2-(benzylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFBTQBTIYCCFJ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.